Synthesis of 9-Ethylanthracene via Friedel-Crafts Acylation and Subsequent Reduction: A Technical Guide
Synthesis of 9-Ethylanthracene via Friedel-Crafts Acylation and Subsequent Reduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely applicable two-step method for the synthesis of 9-ethylanthracene. Direct Friedel-Crafts ethylation of anthracene is often challenging due to issues of polyalkylation and carbocation rearrangement. Therefore, a more controlled and higher-yielding approach involves an initial Friedel-Crafts acylation to form 9-acetylanthracene, followed by the reduction of the acetyl group to an ethyl group. This document details the experimental protocols for both steps, presents quantitative data in a structured format, and illustrates the reaction workflow and mechanism.
Two-Step Synthesis Overview
The synthesis of 9-ethylanthracene is efficiently achieved through a two-reaction sequence. The first step is the Friedel-Crafts acylation of anthracene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 9-acetylanthracene. The subsequent step involves the reduction of the carbonyl group of 9-acetylanthracene to a methylene group, yielding the final product, 9-ethylanthracene. The Clemmensen reduction, which utilizes a zinc amalgam in the presence of a strong acid, is a classic and effective method for this transformation.[1]
Experimental Protocols
Step 1: Friedel-Crafts Acylation of Anthracene to 9-Acetylanthracene
This procedure is adapted from a well-established protocol for the acetylation of anthracene.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthracene | 178.23 | 50.0 g | 0.28 |
| Anhydrous Benzene | 78.11 | 320 mL | - |
| Acetyl Chloride | 78.50 | 120 mL | 1.68 |
| Anhydrous Aluminum Chloride | 133.34 | 75.0 g | 0.56 |
| Ice | - | As needed | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
| 95% Ethanol | 46.07 | 100-150 mL | - |
Procedure:
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In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a calcium chloride drying tube, suspend 50.0 g (0.28 mole) of purified anthracene in 320 mL of anhydrous benzene and 120 mL (1.68 moles) of acetyl chloride.
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Cool the flask in an ice-calcium chloride bath to maintain a temperature between -5°C and 0°C.
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Gradually add 75.0 g (0.56 mole) of anhydrous aluminum chloride in small portions, ensuring the temperature does not exceed 0°C.
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After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.
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Allow the reaction temperature to slowly rise to 10°C. A red complex will form.
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Collect the red complex by suction filtration on a sintered-glass funnel and wash it thoroughly with dry benzene.
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In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid.
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Add the collected complex in small portions to the ice-hydrochloric acid mixture with stirring.
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Allow the mixture to warm to room temperature. The crude 9-acetylanthracene will precipitate.
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Collect the crude product by suction filtration.
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Purify the crude product by digesting it in 100-150 mL of boiling 95% ethanol for 20 minutes.
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Cool the suspension and filter to remove any unreacted anthracene.
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The filtrate, upon cooling (finally to 0-5°C), will yield crystalline 9-acetylanthracene.
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A second recrystallization from 95% ethanol may be performed to obtain a product with a melting point of 75-76°C. The expected yield is approximately 35-37 g (57-60%).[2]
Step 2: Clemmensen Reduction of 9-Acetylanthracene to 9-Ethylanthracene
This is a generalized procedure for the Clemmensen reduction of aryl ketones and can be adapted for 9-acetylanthracene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |
| 9-Acetylanthracene | 220.27 | 10.0 g | 0.045 |
| Zinc, Mossy | 65.38 | 20 g | 0.306 |
| Mercuric Chloride | 271.52 | 2 g | 0.007 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | - |
| Water | 18.02 | 15 mL | - |
| Toluene | 92.14 | 20 mL | - |
Procedure:
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Preparation of Zinc Amalgam: In a flask, mix 20 g of mossy zinc with a solution of 2 g of mercuric chloride in 20 mL of water and 1 mL of concentrated hydrochloric acid. Shake for 5 minutes. Decant the aqueous solution.
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To the freshly prepared zinc amalgam, add 15 mL of water, 30 mL of concentrated hydrochloric acid, and 20 mL of toluene.
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Add 10.0 g (0.045 mole) of 9-acetylanthracene to the mixture.
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Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added periodically to maintain the acidic conditions.
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After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
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Separate the organic layer (toluene) and extract the aqueous layer with additional toluene.
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Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude 9-ethylanthracene can be purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol or hexane).
Reaction Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, activates the acyl chloride to form a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the anthracene ring.
Data Summary
Table 1: Reaction Parameters for the Synthesis of 9-Acetylanthracene
| Parameter | Value | Reference |
| Anthracene | 50.0 g (0.28 mol) | [2] |
| Acetyl Chloride | 120 mL (1.68 mol) | [2] |
| Aluminum Chloride | 75.0 g (0.56 mol) | [2] |
| Solvent | Anhydrous Benzene (320 mL) | [2] |
| Temperature | -5°C to 10°C | [2] |
| Reaction Time | ~1 hour | [2] |
| Yield | 35-37 g (57-60%) | [2] |
Table 2: General Reaction Parameters for the Clemmensen Reduction
| Parameter | General Conditions | Reference |
| Substrate | Aryl Alkyl Ketone | |
| Reducing Agent | Zinc Amalgam (Zn(Hg)) | |
| Acid | Concentrated Hydrochloric Acid | |
| Solvent | Toluene (or other inert solvent) | |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | |
| Yield | Varies depending on substrate | - |
Safety Considerations
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Friedel-Crafts Acylation: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Benzene is a known carcinogen and should be handled with extreme care.
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Clemmensen Reduction: This reaction involves the use of concentrated hydrochloric acid, which is highly corrosive. The preparation of zinc amalgam involves mercuric chloride, which is highly toxic. Appropriate personal protective equipment (gloves, goggles, lab coat) must be worn at all times.
This guide provides a detailed framework for the synthesis of 9-ethylanthracene. Researchers should always consult original literature and perform a thorough risk assessment before conducting any chemical synthesis.
